Silver sulfate

説明

特性

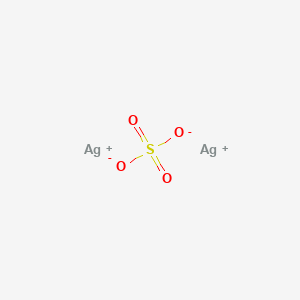

IUPAC Name |

disilver;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNVIBVEFVRZPJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2SO4, Ag2O4S | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silver sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172884 | |

| Record name | Silver sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver sulfate is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999), Colorless lustrous solid; Turns gray on light exposure; [Hawley] White to gray odorless solid; [CAMEO] Fine white crystals; [MSDSonline] Fairly soluble in water; [Ullmann] | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

5.45 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10294-26-5, 19287-89-9 | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019287899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, silver(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilver(1+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphuric acid, silver salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QG6HV4ZPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Silver Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver sulfate (Ag₂SO₄) is an inorganic compound of significant interest in various scientific fields, including analytical chemistry, materials science, and as a precursor in the synthesis of other silver-containing compounds. This guide provides a comprehensive overview of the crystal structure and physicochemical properties of this compound. It details the methodologies for its synthesis and characterization, presenting quantitative data in accessible formats. This document is intended to serve as a technical resource for professionals engaged in research and development who require a thorough understanding of this compound.

Introduction

This compound is a white, crystalline solid that is sparingly soluble in water.[1] It is known for its thermal stability and its role as a key reagent in various chemical processes.[1] An understanding of its crystal structure is fundamental to appreciating its physical and chemical behavior. This guide will delve into the crystallographic details, physical and chemical properties, and the experimental procedures for its preparation and analysis.

Crystal Structure

This compound crystallizes in the orthorhombic system at room temperature and shares the same crystal structure as anhydrous sodium sulfate.[2] Upon heating, it undergoes a phase transition to a hexagonal phase at approximately 415-425°C.

Crystallographic Data

The crystallographic parameters for the low-temperature orthorhombic phase of this compound have been well-established.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| Lattice Constants | a = 10.2699(5) Å, b = 12.7069(7) Å, c = 5.8181(3) Å |

Data sourced from multiple references.[3][4]

Coordination Environment

The crystal structure of this compound consists of silver(I) cations (Ag⁺) and sulfate anions (SO₄²⁻) arranged in a three-dimensional network.[4]

-

Silver (Ag⁺) Ion: The Ag⁺ ion is in a 6-coordinate geometry, bonded to six oxygen atoms from neighboring sulfate anions. The Ag-O bond distances are not uniform, ranging from 2.35 to 2.83 Å.[3]

-

Sulfate (SO₄²⁻) Ion: The sulfate anion maintains a regular tetrahedral geometry. The sulfur atom is bonded to four oxygen atoms with all S-O bond lengths being approximately 1.50 Å.[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various experimental and industrial settings.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Molar Mass | 311.80 g/mol |

| Appearance | White to off-white crystalline solid |

| Odor | Odorless |

| Density | 5.45 g/cm³ (at 25 °C) |

| Melting Point | 652.2–660 °C |

| Boiling Point | Decomposes at 1085 °C |

| Solubility in Water | 0.57 g/100 mL (0 °C)0.83 g/100 mL (25 °C)1.33 g/100 mL (100 °C) |

| Solubility Product (Ksp) | 1.2 x 10⁻⁵ |

| Solubility in other solvents | Soluble in concentrated sulfuric acid, nitric acid, and ammonium hydroxide. Insoluble in ethanol. |

| Magnetic Susceptibility (χ) | -9.29 x 10⁻⁵ cm³/mol |

| Refractive Index (nD) | nα = 1.756, nβ = 1.775, nγ = 1.782 |

Data compiled from multiple sources.[3][4]

Chemical Properties

This compound exhibits moderate chemical stability. It is sensitive to light, and prolonged exposure can cause it to darken.[1] As a weakly oxidizing agent, it can be used as a non-staining alternative to silver nitrate in certain laboratory applications.[5] It reacts with halide ions in solution to precipitate the corresponding silver halides.

Experimental Protocols

Synthesis of High-Purity this compound

This protocol describes the synthesis of high-purity this compound from industrial-grade silver nitrate.[5]

Materials:

-

Industrial grade silver nitrate (AgNO₃)

-

Deionized water

-

Sodium hydroxide (NaOH) solution

-

Clarificant combination (e.g., a mixture of citric acid, dimercaprol, thiourea, and sulfosalicylic acid)[5]

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (99.5%)

Procedure:

-

Dissolve the industrial-grade silver nitrate in deionized water with stirring.

-

Filter the solution to remove any insoluble impurities.

-

Add a stoichiometric amount of sodium hydroxide solution to the silver nitrate solution to precipitate silver oxide (Ag₂O).

-

Add the clarificant combination and continue stirring.

-

Filter the silver oxide precipitate and wash it thoroughly.

-

The purified silver oxide is then reacted with concentrated sulfuric acid to form this compound.

-

The resulting this compound precipitate is collected by suction filtration.

-

Wash the precipitate with 99.5% ethanol.

-

Dry the high-purity this compound product.

Characterization Methods

Objective: To confirm the crystalline phase and determine the lattice parameters of the synthesized this compound.

Instrumentation: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.54056 Å).

Sample Preparation: The dried this compound powder is gently ground to a fine, homogeneous powder. The powder is then mounted onto a sample holder, ensuring a flat and level surface.

Data Collection:

-

2θ Scan Range: 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/minute

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns for this compound from databases such as the JCPDS (Joint Committee on Powder Diffraction Standards) file to confirm the phase purity. The lattice parameters can be refined using appropriate software.

Objective: To study the thermal stability, phase transitions, and decomposition of this compound.

Instrumentation: A simultaneous DSC-TGA instrument.

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

Experimental Conditions:

-

Temperature Program:

-

Isothermal at 30 °C for 5 minutes.

-

Heating ramp from 30 °C to 1200 °C at a constant heating rate of 10 °C/min.

-

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

Data Analysis: The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., the orthorhombic to hexagonal transition) and melting. The TGA curve will show the mass loss as a function of temperature, indicating the onset and completion of decomposition.

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and properties of this compound, tailored for a scientific audience. The compilation of crystallographic and physicochemical data into structured tables, along with detailed experimental protocols for synthesis and characterization, offers a valuable resource for researchers. The provided workflow diagram visually summarizes the key processes involved in the study of this important inorganic compound. A thorough understanding of these fundamental aspects of this compound is essential for its effective application in research, drug development, and various industrial processes.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mp-5625: Ag2SO4 (orthorhombic, Fddd, 70) [legacy.materialsproject.org]

- 4. webqc.org [webqc.org]

- 5. CN103420409B - Method for synthesizing high-purity this compound - Google Patents [patents.google.com]

Synthesis of High-Purity Silver Sulfate: A Technical Guide for Laboratory Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis of high-purity silver sulfate (Ag₂SO₄) for use in research, pharmaceutical development, and other laboratory settings. It details various synthesis methodologies, with a primary focus on the reaction of silver nitrate with sulfuric acid, along with alternative routes starting from metallic silver and silver oxide. The guide offers in-depth experimental protocols, purification techniques, and methods for analytical characterization to ensure the final product meets stringent purity requirements. Quantitative data is presented in clear, tabular formats for easy reference and comparison. Additionally, key experimental workflows and chemical transformations are illustrated using diagrams generated with Graphviz (DOT language) to provide visual clarity to the described processes. This document is intended for researchers, chemists, and laboratory professionals requiring a reliable source of high-purity this compound for their work.

Introduction

This compound is an inorganic compound with the formula Ag₂SO₄. It is a white, crystalline solid that is sparingly soluble in water but soluble in concentrated sulfuric acid and nitric acid.[1][2] High-purity this compound is a crucial reagent in various analytical and synthetic applications. It is commonly used as a catalyst in the determination of Chemical Oxygen Demand (COD), in silver plating, and as a laboratory reagent in organic and inorganic synthesis.[2][3] The quality of this compound is paramount for the accuracy and reliability of these applications, necessitating well-defined synthesis and purification procedures.

This guide outlines the most common and effective methods for the laboratory-scale synthesis of high-purity this compound. It provides detailed protocols, safety precautions, and analytical methods for quality control.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Ag₂SO₄ | [4] |

| Molar Mass | 311.80 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Density | 5.45 g/cm³ at 25 °C | [2] |

| Melting Point | 652 °C (decomposes) | [2] |

| Boiling Point | Decomposes at 1085 °C | [2] |

| Solubility in Water | 0.83 g/100 mL at 25 °C | [5] |

| Solubility in other solvents | Soluble in concentrated sulfuric acid and nitric acid; insoluble in ethanol. | [6] |

Synthesis Methodologies

Several methods can be employed for the synthesis of this compound. The choice of method depends on the available starting materials, desired purity, and scale of the preparation.

Method 1: From Silver Nitrate and Sulfuric Acid

This is the most common laboratory method for preparing this compound, involving a precipitation reaction between an aqueous solution of silver nitrate and sulfuric acid.[1]

Reaction: 2 AgNO₃(aq) + H₂SO₄(aq) → Ag₂SO₄(s) + 2 HNO₃(aq)

A visual representation of this synthesis workflow is provided below.

Caption: Workflow for the synthesis of this compound from silver nitrate.

Experimental Protocol:

-

Dissolution: Accurately weigh a desired amount of silver nitrate (AgNO₃) and dissolve it in deionized water in a beaker. The concentration of the silver nitrate solution can be in the range of 1-2 M.

-

Precipitation: While stirring the silver nitrate solution, slowly add a stoichiometric amount of dilute sulfuric acid (e.g., 2 M H₂SO₄). A white precipitate of this compound will form immediately.[6]

-

Digestion: Heat the mixture to near boiling (80-90 °C) and maintain this temperature for at least one hour to encourage the formation of larger, more easily filterable crystals.[7]

-

Filtration: Allow the precipitate to settle, then decant the supernatant. Filter the this compound precipitate using a Buchner funnel and ashless filter paper.

-

Washing: Wash the precipitate several times with hot deionized water to remove any residual nitric acid and unreacted silver nitrate.[6] Test the washings with a silver nitrate solution to ensure the absence of chloride ions (if applicable from the starting materials) and with a pH indicator to ensure neutrality.

-

Drying: Dry the purified this compound in an oven at 110-120 °C to a constant weight.[6] Store the final product in a dark, airtight container, as it can slowly darken upon exposure to light.[5]

Method 2: From Metallic Silver and Sulfuric Acid

This method involves the direct reaction of metallic silver with hot, concentrated sulfuric acid. This reaction produces sulfur dioxide gas, which is toxic and must be handled in a well-ventilated fume hood.

Reaction: 2 Ag(s) + 2 H₂SO₄(conc) → Ag₂SO₄(s) + SO₂(g) + 2 H₂O(l)[5]

Experimental Protocol:

-

Reaction Setup: Place a known weight of pure silver metal (e.g., powder or granules) in a round-bottom flask.

-

Acid Addition: Carefully add an excess of concentrated sulfuric acid to the flask.

-

Heating: Gently heat the mixture under reflux in a fume hood. The reaction will proceed with the evolution of sulfur dioxide gas. Continue heating until the silver has completely reacted.

-

Cooling and Precipitation: Allow the reaction mixture to cool. Upon cooling, the this compound will precipitate as it is less soluble in the cooled, slightly diluted acid.

-

Purification: The purification steps are similar to Method 1, involving filtration, washing with hot deionized water, and drying.

Method 3: From Silver Oxide and Sulfuric Acid

Silver oxide can be reacted with sulfuric acid to produce this compound and water. This method is useful if silver oxide is readily available.

Reaction: Ag₂O(s) + H₂SO₄(aq) → Ag₂SO₄(s) + H₂O(l)

Experimental Protocol:

-

Suspension: Suspend a known amount of silver oxide (Ag₂O) in deionized water in a beaker.

-

Neutralization: Slowly add a stoichiometric amount of dilute sulfuric acid while stirring. The reaction is a neutralization reaction and may be slightly exothermic.

-

Purification: The resulting this compound precipitate can be purified by filtration, washing, and drying as described in Method 1. A patent describes a method starting with industrial-grade silver nitrate, which is first converted to silver oxide with sodium hydroxide, and then reacted with sulfuric acid.[8]

Purification of this compound

For applications requiring very high purity, the synthesized this compound can be further purified by recrystallization from concentrated sulfuric acid.[1]

Caption: Recrystallization process for the purification of this compound.

Experimental Protocol for Recrystallization:

-

Dissolution: In a fume hood, carefully dissolve the crude this compound in a minimal amount of hot, concentrated sulfuric acid. A trace of nitric acid can be added to prevent the reduction of silver ions.[6]

-

Precipitation: While strongly cooling the solution (e.g., in an ice bath), carefully and slowly dilute it with deionized water. The high-purity this compound will precipitate out.

-

Filtration and Washing: Filter the purified precipitate and wash it thoroughly with cold deionized water until the washings are acid-free.

-

Drying: Dry the final product in an oven at 120 °C.[6]

Analytical Characterization for Purity Assessment

To ensure the high purity of the synthesized this compound, several analytical techniques can be employed.

Potentiometric Titration for Silver Content

The silver content can be accurately determined by potentiometric titration with a standardized solution of potassium bromide or potassium chloride.[9][10] The sample is first dissolved in nitric acid, and the silver ions are then titrated.

Gravimetric Determination of Sulfate

The sulfate content can be determined by gravimetric analysis. This involves precipitating the sulfate ions as barium sulfate (BaSO₄) by adding a solution of barium chloride.[11][12] The precipitate is then filtered, washed, dried, and weighed.

Table 2: Typical Purity Specifications for High-Purity this compound

| Parameter | Specification |

| Assay (as Ag₂SO₄) | ≥ 99.5% |

| Chloride (Cl) | ≤ 10 ppm |

| Nitrate (NO₃) | ≤ 10 ppm |

| Iron (Fe) | ≤ 10 ppm |

| Lead (Pb) | ≤ 10 ppm |

| Insoluble matter in H₂O | ≤ 0.02% |

| (Data compiled from various commercial sources)[13] |

X-ray Diffraction (XRD)

X-ray diffraction can be used to confirm the crystalline structure of the synthesized this compound and to identify any crystalline impurities. The XRD pattern should match the standard pattern for this compound.[14]

The logical flow of the entire process from synthesis to characterization is depicted in the following diagram.

Caption: Overall logical workflow for the synthesis and characterization of high-purity this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle concentrated sulfuric acid and nitric acid with extreme care in a well-ventilated fume hood.

-

The reaction of metallic silver with concentrated sulfuric acid produces toxic sulfur dioxide gas and must be performed in a fume hood.

-

Silver compounds can stain the skin and clothing. Avoid direct contact.

Conclusion

The synthesis of high-purity this compound in a laboratory setting can be reliably achieved through the methods outlined in this guide. The reaction of silver nitrate with sulfuric acid is a straightforward and common approach, while methods starting from metallic silver or silver oxide offer viable alternatives. Proper purification, particularly through recrystallization from concentrated sulfuric acid, is crucial for obtaining a high-purity product. The analytical techniques described provide robust methods for verifying the purity of the synthesized this compound, ensuring its suitability for demanding laboratory applications. Adherence to the detailed protocols and safety precautions will enable researchers and scientists to produce high-quality this compound for their specific needs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nanorh.com [nanorh.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound | 10294-26-5 [chemicalbook.com]

- 7. egyankosh.ac.in [egyankosh.ac.in]

- 8. CN103420409B - Method for synthesizing high-purity this compound - Google Patents [patents.google.com]

- 9. metrohm.com [metrohm.com]

- 10. Silver Content of Silver Jewellery Alloys— Potentiometric Titration Method-Shangai INESA Scientific Instrument Co.,Ltd [inesarex.com]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. NEMI Method Summary - 375.3 [nemi.gov]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of Silver Sulfate (Ag₂SO₄): A Technical Guide to Infrared and Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver sulfate (Ag₂SO₄) is an inorganic compound with diverse applications, including in silver plating and as a laboratory reagent. A thorough understanding of its structural and vibrational properties is crucial for its application in various scientific fields. Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular vibrations and crystal structure of materials. This technical guide offers an in-depth exploration of the spectroscopic analysis of this compound using IR and Raman techniques, complete with experimental protocols, data analysis, and theoretical background.

Theoretical Background: Vibrational Modes of this compound

This compound crystallizes in an orthorhombic structure. The vibrational modes of Ag₂SO₄ are primarily governed by the vibrations of the sulfate (SO₄²⁻) anion and the lattice vibrations involving the silver (Ag⁺) cations.

The free sulfate ion, belonging to the Td point group, has four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric stretching mode (Raman active)

-

ν₂ (E): Doubly degenerate bending mode (Raman active)

-

ν₃ (F₂): Triply degenerate antisymmetric stretching mode (IR and Raman active)

-

ν₄ (F₂): Triply degenerate bending mode (IR and Raman active)

In the solid crystalline state of this compound, the site symmetry of the sulfate ion is lower than Td. This reduction in symmetry can cause the degenerate modes (ν₂, ν₃, and ν₄) to split into multiple distinct bands and can also lead to the appearance of modes that are inactive in the free ion spectrum.

Group Theory Analysis Workflow

A factor group analysis based on the orthorhombic crystal structure of this compound can predict the number of IR and Raman active modes. This theoretical approach provides a framework for assigning the experimentally observed spectral bands to specific vibrational motions within the crystal lattice.

Caption: Logical workflow for the theoretical and experimental analysis of vibrational modes.

Experimental Protocols

Infrared (IR) Spectroscopy

Method: Fourier Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Technique. Attenuated Total Reflectance (ATR) can also be used as an alternative for solid samples.

Experimental Workflow:

Caption: Step-by-step workflow for acquiring an FTIR spectrum of this compound using the KBr pellet method.

Detailed Methodology:

-

Sample Preparation:

-

Dry the this compound sample to remove any adsorbed water.

-

Use spectroscopy-grade potassium bromide (KBr), which is transparent in the mid-IR region.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of KBr.

-

Thoroughly grind the this compound and KBr together in an agate mortar to ensure a homogenous mixture and reduce particle size to minimize scattering of the IR beam.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

-

Collect a background spectrum of a pure KBr pellet or an empty sample compartment, which is then automatically subtracted from the sample spectrum.

-

Raman Spectroscopy

Method: Dispersive or FT-Raman Spectroscopy.

Experimental Workflow:

Caption: General workflow for obtaining a Raman spectrum of solid this compound.

Detailed Methodology:

-

Sample Preparation:

-

A small amount of the powdered this compound sample is placed on a microscope slide or in a suitable sample holder. No special preparation is typically required, which is a significant advantage of Raman spectroscopy.

-

-

Instrumentation and Data Acquisition:

-

A Raman spectrometer equipped with a microscope is commonly used.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). The choice of laser may depend on the sample's fluorescence properties.

-

The laser power should be optimized to obtain a good signal while avoiding thermal decomposition of the sample.

-

The spectrum is typically collected in a backscattering geometry.

-

The acquisition time and number of accumulations are adjusted to achieve a satisfactory signal-to-noise ratio.

-

Spectroscopic Data and Interpretation

The following tables summarize the characteristic vibrational frequencies of this compound observed in IR and Raman spectra. The assignments are based on the fundamental modes of the sulfate ion.

Table 1: Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~970 | Very Strong | Symmetric Stretch | ν₁ (SO₄²⁻) |

| ~623 | Weak | Bending | ν₄ (SO₄²⁻) |

| ~460 | Weak | Bending | ν₂ (SO₄²⁻) |

| ~432 | Weak | Bending | ν₂ (SO₄²⁻) |

| ~1079 | Weak | Antisymmetric Stretch | ν₃ (SO₄²⁻) |

Note: The splitting of the ν₂ mode into two bands at approximately 460 and 432 cm⁻¹ is indicative of the reduction in symmetry of the sulfate ion in the crystal lattice.

Table 2: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~1100 | Strong, Broad | Antisymmetric Stretch | ν₃ (SO₄²⁻) |

| ~615 | Medium | Bending | ν₄ (SO₄²⁻) |

Note: The ν₁ mode is typically very weak or absent in the IR spectrum of sulfates with high symmetry, but may appear as a weak band in the solid state due to symmetry lowering. The ν₃ and ν₄ modes are often broad in the IR spectrum.

Conclusion

IR and Raman spectroscopy are invaluable tools for the characterization of this compound. Raman spectroscopy is particularly effective for identifying the symmetric stretching mode (ν₁) of the sulfate ion, which appears as a very strong and sharp peak. IR spectroscopy is more sensitive to the antisymmetric stretching (ν₃) and bending (ν₄) modes. The combination of both techniques, supported by a theoretical group analysis, provides a comprehensive understanding of the vibrational properties and structural characteristics of this compound. This information is essential for quality control, material identification, and for studying the interactions of this compound in various chemical and biological systems.

Thermodynamic Properties of Silver Sulfate at High Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic properties of silver sulfate (Ag₂SO₄) at elevated temperatures. Understanding these properties is crucial for applications in various scientific and industrial fields, including materials science, catalysis, and as a precursor in the synthesis of other silver compounds. This document provides a comprehensive overview of the phase transitions, thermal stability, and decomposition of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Summary of Thermodynamic Data

The thermodynamic behavior of this compound is characterized by a distinct phase transition, melting, and subsequent decomposition at high temperatures. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Standard Thermodynamic Properties of this compound

| Property | Value | Units |

| Molar Mass | 311.799 | g/mol |

| Standard Molar Entropy (S°) | 200.4 | J/(mol·K) |

| Standard Heat Capacity (Cp) | 131.4 | J/(mol·K) |

| Standard Enthalpy of Formation (ΔfH°) | -715.9 | kJ/mol |

| Gibbs Free Energy of Formation (ΔfG°) | -618.4 | kJ/mol |

Table 2: High-Temperature Thermodynamic Properties of this compound

| Thermal Event | Temperature Range | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

| Orthorhombic to Hexagonal Phase Transition | 415 - 426 °C (688 - 699 K) | Data not available in cited sources | Data not available in cited sources |

| Melting Point | 652.2 - 660 °C (925.4 - 933.1 K)[1] | Data not available in cited sources | Data not available in cited sources |

| Decomposition Temperature | 1085 °C (1358 K)[1] | Not Applicable | Not Applicable |

Note: Specific enthalpy and entropy values for the phase transition and fusion were not explicitly found in the surveyed literature. These values are typically determined experimentally using techniques like Differential Scanning Calorimetry (DSC).

Phase Transitions and Thermal Stability

This compound exists in an orthorhombic crystal structure at room temperature.[2] Upon heating, it undergoes a significant phase transition before melting.

Orthorhombic to Hexagonal Phase Transition

Between 415 °C and 425 °C, this compound transforms from a low-temperature orthorhombic phase to a high-temperature hexagonal phase.[2][3] This transition is a key feature of its high-temperature behavior and is associated with changes in its physical properties. The lack of a sharp transition temperature suggests that this transformation may occur over a temperature range.[2]

Melting and Decomposition

The melting point of this compound is in the range of 652.2–660 °C.[1] Above its melting point, the compound remains stable until it reaches its decomposition temperature of 1085 °C, at which point it decomposes with the evolution of oxygen gas.[1]

Experimental Protocols

The determination of the thermodynamic properties of this compound at high temperatures relies on several key analytical techniques. The following sections describe the general methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring heat flow associated with thermal transitions in a material.

Objective: To determine the temperatures and enthalpies of phase transitions and melting.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-20 mg) is placed in a sample pan (e.g., aluminum or platinum).

-

An empty, hermetically sealed pan is used as a reference.

-

The sample and reference are heated at a controlled linear rate (e.g., 5, 10, or 20 °C/min) in a controlled atmosphere (e.g., static air or dynamic nitrogen).

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Endothermic peaks in the DSC thermogram indicate phase transitions (solid-solid or solid-liquid), and the area under the peak is integrated to determine the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature.

Objective: To determine the thermal stability and decomposition temperature of this compound.

Methodology:

-

A small sample of this compound is placed in a tared TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The mass of the sample is continuously monitored as the temperature increases.

-

A significant loss of mass indicates decomposition. The onset temperature of this mass loss is taken as the decomposition temperature.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is employed to identify the crystal structure of materials at elevated temperatures.

Objective: To confirm the crystal structures of the low-temperature (orthorhombic) and high-temperature (hexagonal) phases of this compound.

Methodology:

-

A powdered sample of this compound is placed on a high-temperature stage within an X-ray diffractometer.

-

The sample is heated to the desired temperature.

-

An X-ray diffraction pattern is collected at that temperature.

-

The process is repeated at various temperatures to observe changes in the crystal structure.

-

The resulting diffraction patterns are analyzed to determine the lattice parameters and space group of each phase.

Visualizing Thermodynamic Processes

The following diagrams, generated using the DOT language, illustrate the key thermal events and a typical experimental workflow for the analysis of this compound.

Conclusion

This technical guide provides a summary of the key high-temperature thermodynamic properties of this compound. The data and experimental protocols outlined here serve as a valuable resource for researchers and scientists working with this compound. Further experimental work is required to precisely determine the enthalpy and entropy changes associated with its phase transition and melting, as well as to fully elucidate its high-temperature heat capacity and detailed decomposition mechanism.

References

Chemical formula and molecular weight of silver sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of silver sulfate, with a specific focus on its chemical formula and molecular weight. It includes a procedural outline for its synthesis and purification, presented for an audience with a professional background in chemistry and pharmaceutical sciences.

Core Chemical Properties

This compound is an inorganic compound that presents as a white, crystalline solid. It is notable for its low solubility in water. The compound is formed from the silver(I) cation (Ag⁺) and the sulfate anion (SO₄²⁻).

The fundamental chemical data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in experimental research and drug development processes.

| Parameter | Value | Notes |

| Chemical Formula | Ag₂SO₄[1][2][3] | Composed of two silver atoms, one sulfur atom, and four oxygen atoms. |

| Molecular Weight | 311.80 g/mol [2][4] | Also cited as 311.79 g/mol [1] and 311.7990 g/mol .[5] |

| Appearance | Colorless to white solid[1] | Darkens upon exposure to light and air.[1] |

| CAS Number | 10294-26-5[4] | |

| Density | 5.45 g/cm³[2] | |

| Melting Point | 652.2 °C[2] | |

| Boiling Point | 1,085 °C (decomposes)[2] | |

| Water Solubility | 0.83 g/100 mL at 25 °C[1][2] | Considered to have low solubility. |

Synthesis and Purification

This compound is typically synthesized through a precipitation reaction involving an aqueous solution of silver nitrate and sulfuric acid.[1][2] Subsequent purification can be achieved through recrystallization.

This protocol details the laboratory-scale synthesis of this compound via the reaction of silver nitrate with sulfuric acid.

Materials:

-

Silver nitrate (AgNO₃)

-

Concentrated sulfuric acid (H₂SO₄, ~95-98%)

-

Deionized water

-

Beakers

-

Stirring rod

-

Apparatus for vacuum filtration (Büchner funnel, filter flask, etc.)

-

Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Procedure:

-

Prepare Silver Nitrate Solution: Dissolve a precisely weighed amount of silver nitrate in deionized water in a beaker. The concentration will depend on the desired yield.

-

Acid Addition: While stirring continuously, slowly add a stoichiometric amount of concentrated sulfuric acid to the silver nitrate solution. To mitigate heat generation, this step can be performed in an ice bath.[6] The reaction is as follows: 2 AgNO₃(aq) + H₂SO₄(aq) → Ag₂SO₄(s) + 2 HNO₃(aq)[1][2]

-

Precipitation: Upon addition of sulfuric acid, a white precipitate of this compound will form. Continue stirring for a period to ensure the reaction goes to completion.

-

Isolation: Isolate the this compound precipitate from the nitric acid-containing supernatant by vacuum filtration.

-

Washing: Wash the collected precipitate with small portions of cold deionized water to remove residual nitric acid and any unreacted silver nitrate.

-

Drying: Dry the purified this compound, for instance, in a desiccator or a low-temperature oven.

For applications requiring high purity, the synthesized this compound can be further purified by recrystallization from concentrated sulfuric acid, a process that effectively removes trace nitrate impurities.[2]

Materials:

-

Crude this compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Apparatus for hot gravity filtration

-

Crystallizing dish

-

Appropriate PPE

Procedure:

-

Dissolution: In a fume hood, gently heat a minimal amount of concentrated sulfuric acid. Add the crude this compound to the hot acid until it completely dissolves. This compound is soluble in concentrated sulfuric acid.[1]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of purified crystals.

-

Isolation: Collect the recrystallized this compound using vacuum filtration.

-

Drying: Carefully dry the final product to remove any residual sulfuric acid.

Process Visualization

The logical workflow for the synthesis and purification of this compound is illustrated below. This diagram outlines the key steps from reactants to the final, purified product.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. WO2007117625A2 - Production of this compound grains - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vadic.vigyanashram.blog [vadic.vigyanashram.blog]

- 6. JPH11236218A - Recovery method of this compound - Google Patents [patents.google.com]

Understanding the difference between silver(I) sulfate and silver(II) sulfate

An In-depth Technical Guide to Silver(I) Sulfate and Silver(II) Sulfate for Researchers, Scientists, and Drug Development Professionals

Introduction

Silver, a transition metal, predominantly exists in the +1 oxidation state, with its +2 and +3 states being less common and generally more reactive. This guide provides a comprehensive comparison of two silver sulfates corresponding to the +1 and +2 oxidation states: silver(I) sulfate (Ag₂SO₄) and silver(II) sulfate (AgSO₄). While silver(I) sulfate is a stable, commercially available compound with various applications, silver(II) sulfate is a highly reactive and thermally unstable compound, representing a fascinating area of silver chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed chemical properties, experimental protocols, and potential applications, with a focus on areas relevant to pharmaceutical and chemical synthesis.

Core Chemical and Physical Properties

A comparative summary of the fundamental properties of silver(I) sulfate and silver(II) sulfate is presented below. All quantitative data has been compiled into a structured table for ease of comparison.

| Property | Silver(I) Sulfate (Ag₂SO₄) | Silver(II) Sulfate (AgSO₄) |

| IUPAC Name | Silver(I) sulfate | Silver(II) sulfate |

| Other Names | Disilver sulfate, Argentous sulfate | Silver persulfate (historical, incorrect) |

| CAS Number | 10294-26-5 | Not available |

| Chemical Formula | Ag₂SO₄ | AgSO₄ |

| Molar Mass | 311.80 g/mol | 203.93 g/mol |

| Appearance | Colorless to white crystalline solid | Black crystalline solid |

| Density | 5.45 g/cm³ (at 25 °C) | Not reported |

| Melting Point | 652.2–660 °C | Decomposes at 120 °C |

| Boiling Point | 1,085 °C (decomposes) | Not applicable |

| Solubility in Water | 0.83 g/100 mL (at 25 °C) | Reacts with water |

| Crystal Structure | Orthorhombic (Fddd) | Triclinic (P-1) |

Crystallographic Data

Silver(I) Sulfate (Ag₂SO₄)

Silver(I) sulfate crystallizes in the orthorhombic system and is isostructural with anhydrous sodium sulfate. At approximately 426 °C, it undergoes a phase transition to a high-temperature hexagonal phase.

Table 2: Crystallographic Data for Silver(I) Sulfate (Low-Temperature Phase)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| Lattice Parameters | a = 10.27 Å, b = 12.71 Å, c = 5.82 Å |

| Unit Cell Volume | 759.4 ų |

Silver(II) Sulfate (AgSO₄)

The synthesis of silver(II) sulfate was first reported in 2010 by Wojciech Grochala's group. It crystallizes in the triclinic space group P-1.

Table 3: Crystallographic Data for Silver(II) Sulfate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Lattice Parameters | a = 4.6835 Å, b = 4.7909 Å, c = 7.0271 Å |

| Lattice Angles | α = 96.120°, β = 103.543°, γ = 99.167° |

| Unit Cell Volume | 148.99 ų |

Experimental Protocols

Synthesis of Silver(I) Sulfate (Ag₂SO₄)

Several methods are available for the synthesis of silver(I) sulfate. Below are two common laboratory-scale protocols.

Protocol 3.1.1: From Silver Nitrate and Sulfuric Acid

This is the most common method, relying on the low solubility of silver(I) sulfate in water.

-

Reaction: 2 AgNO₃(aq) + H₂SO₄(aq) → Ag₂SO₄(s) + 2 HNO₃(aq)

-

Procedure:

-

Dissolve a calculated amount of silver nitrate (AgNO₃) in deionized water to create a concentrated solution.

-

Slowly, and with constant stirring, add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) to the silver nitrate solution.

-

A white precipitate of silver(I) sulfate will form immediately.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate several times with deionized water to remove residual nitric acid and unreacted starting materials.

-

Dry the purified silver(I) sulfate in an oven at a temperature below its melting point (e.g., 100-120 °C) or in a desiccator.

-

Protocol 3.1.2: From Silver Metal and Concentrated Sulfuric Acid

This method involves the oxidation of silver metal.

-

Reaction: 2 Ag(s) + 2 H₂SO₄(conc) → Ag₂SO₄(s) + SO₂(g) + 2 H₂O(l)

-

Procedure:

-

Place silver powder or granules in a flask.

-

Carefully add hot, concentrated sulfuric acid. This reaction should be performed in a well-ventilated fume hood as it produces toxic sulfur dioxide gas.

-

Heat the mixture gently to promote the reaction.

-

Once the reaction is complete, cool the mixture and carefully dilute with deionized water to precipitate the silver(I) sulfate.

-

Filter, wash, and dry the product as described in Protocol 3.1.1.

-

Synthesis of Silver(II) Sulfate (AgSO₄)

The synthesis of silver(II) sulfate is challenging due to its high reactivity and the hazardous nature of its precursors. The only reported method involves the reaction of silver(II) fluoride with sulfuric acid.[1]

-

Reaction: AgF₂(s) + H₂SO₄(conc) → AgSO₄(s) + 2 HF(g)

-

Experimental Procedure (as reported by Grochala et al.):

-

Caution: This reaction is extremely dangerous. Silver(II) fluoride is a powerful fluorinating agent that reacts violently with water. Anhydrous hydrogen fluoride (HF) is a highly corrosive and toxic gas. This synthesis should only be attempted by experienced chemists with appropriate personal protective equipment and in a specialized laboratory setup (e.g., using Teflon or passivated metal containers).

-

The reaction is carried out in an inert atmosphere (e.g., an argon-filled glovebox).

-

Fine silver(II) fluoride (AgF₂) powder is added slowly to a 13-fold excess of cold (–35 °C) concentrated sulfuric acid to prevent a violent reaction.

-

After the bubbling of hydrogen fluoride gas ceases, the black precipitate of silver(II) sulfate is purified by washing with anhydrous hydrogen fluoride (aHF) to remove the excess sulfuric acid.

-

The final product is then dried.

-

Stability and Reactivity

Silver(I) Sulfate: Silver(I) sulfate is stable under normal conditions but is light-sensitive and will slowly darken upon exposure to light. It is sparingly soluble in water but dissolves in concentrated sulfuric acid or ammonia solutions.

Silver(II) Sulfate: Silver(II) sulfate is a highly unstable compound. It decomposes exothermically at 120 °C, releasing oxygen and forming silver(I) pyrosulfate (Ag₂S₂O₇).[1] It is a powerful oxidizing agent and reacts violently with water.

Applications in Research and Drug Development

Silver(I) Sulfate:

-

Catalyst in Organic Synthesis: Silver salts, including Ag₂SO₄, are effective catalysts for various organic transformations, particularly in the synthesis of heterocyclic compounds, which are common scaffolds in pharmaceuticals.[2] Silver(I) acts as a soft Lewis acid, activating alkynes and other functional groups. It is also used in combination with other transition metals (e.g., ruthenium, rhodium) as an additive in C-H activation reactions.[3]

-

Antimicrobial Agent: The antimicrobial properties of silver ions (Ag⁺) are well-documented. Silver(I) sulfate can be used in medical applications such as antimicrobial coatings for medical devices and in wound dressings to prevent infection.[4]

-

Precursor for Silver Nanoparticles: Silver(I) sulfate can serve as a precursor for the synthesis of silver nanoparticles (AgNPs). AgNPs are being extensively investigated in drug delivery systems for their potential to enhance the therapeutic efficacy of various drugs.

Silver(II) Sulfate:

Due to its extreme reactivity and instability, silver(II) sulfate has limited practical applications. However, its primary interest lies in fundamental chemical research as a powerful oxidizing agent and a rare example of a stable Ag(II) compound under specific conditions. Its ability to act as a strong oxidant could potentially be harnessed in specialized organic synthesis, though this remains largely unexplored.

Mechanism of Action and Signaling Pathways

The biological activity of silver sulfates is primarily attributed to the release of silver ions (Ag⁺). A key mechanism of Ag⁺ cytotoxicity, relevant to drug development and toxicology, is the induction of oxidative stress.

Ag⁺-Induced Oxidative Stress: Silver ions can disrupt cellular redox balance through multiple mechanisms:

-

Interaction with Thiol Groups: Ag⁺ has a high affinity for sulfhydryl (-SH) groups in proteins and enzymes. This can lead to the inactivation of critical enzymes, including those in the mitochondrial respiratory chain.

-

Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain in mitochondria leads to the leakage of electrons and the formation of superoxide radicals (O₂⁻•). This is a primary source of ROS.

-

Depletion of Antioxidants: Ag⁺ can bind to glutathione (GSH), a key intracellular antioxidant, depleting the cell's primary defense against oxidative damage.

The resulting increase in ROS can damage cellular components like lipids (lipid peroxidation), proteins, and DNA, ultimately leading to apoptosis or necrosis.

Visualizations

Synthesis Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Silver-catalyzed synthesis of nitrogen heterocycles: recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17 this compound Manufacturers in 2025 | Metoree [us.metoree.com]

A Technical Guide to the Historical Preparation of Silver Sulfate

This document provides an in-depth exploration of the historical methodologies for the synthesis of silver sulfate, tailored for researchers, scientists, and professionals in drug development. It outlines the core chemical principles and experimental protocols as they were understood and practiced in the 19th and early 20th centuries.

Introduction

This compound (Ag₂SO₄) has long been a compound of interest in chemistry, finding applications from analytical reagents to medicinal uses. Its preparation has been documented through various methods over the past centuries, reflecting the evolution of chemical synthesis techniques. This guide details the primary historical routes to obtaining this compound, focusing on the practical aspects of its preparation as recorded in early chemical literature.

Principal Historical Synthesis Methods

Historically, the preparation of this compound has been centered around three main approaches: the reaction of a soluble silver salt with a source of sulfate ions, the direct reaction of silver metal with sulfuric acid, and variations in precipitation and purification techniques.

Precipitation from Silver Nitrate Solution

The most prevalent historical method for synthesizing this compound involves the reaction of silver nitrate with a source of sulfate ions. This method is based on the low solubility of this compound in aqueous solutions.

2.1.1 Reaction with Sulfuric Acid

The direct addition of sulfuric acid to a silver nitrate solution was a well-established method in the early 20th century. The reaction proceeds as follows:

2 AgNO₃(aq) + H₂SO₄(aq) → Ag₂SO₄(s) + 2 HNO₃(aq)[1][2][3]

This reaction results in the precipitation of this compound, which can then be separated by filtration. For purification, early chemists would recrystallize the precipitate from hot concentrated sulfuric acid.[2]

2.1.2 Reaction with Sulfate Salts

As an alternative to using corrosive concentrated sulfuric acid, soluble sulfate salts such as sodium sulfate or ammonium sulfate were also employed.[4] The reaction with sodium sulfate is as follows:

2 AgNO₃(aq) + Na₂SO₄(aq) → Ag₂SO₄(s) + 2 NaNO₃(aq)

This method offered a less hazardous route to the same precipitated product.

Direct Dissolution of Silver Metal

Another significant historical method involved the direct use of metallic silver.

2.2.1 Reaction with Hot Concentrated Sulfuric Acid

Heating silver metal in concentrated sulfuric acid produces this compound, sulfur dioxide, and water:

2 Ag(s) + 2 H₂SO₄(conc) → Ag₂SO₄(s) + SO₂(g) + 2 H₂O(l)[1][3]

This method was useful for preparing this compound directly from the metal, bypassing the need to first prepare silver nitrate.

Enhanced Precipitation Techniques

To control the physical properties of the resulting this compound, such as particle size, specific precipitation techniques were developed.

2.3.1 Precipitation using Alcohol

In the mid-20th century, a method was reported for precipitating finely divided this compound from an aqueous solution by the addition of alcohol.[4] This technique was valuable for applications requiring a larger surface area of the this compound particles.

Quantitative Data from Historical Preparations

Historical records on the quantitative aspects of these reactions, such as precise yields and purity, are not always extensively detailed. However, the focus was often on achieving a complete reaction and ensuring the purity of the final product through washing and recrystallization. The table below summarizes the key reactants and products for the primary historical methods.

| Preparation Method | Silver Source | Sulfate Source | Primary Product | Byproducts |

| Precipitation | Silver Nitrate | Sulfuric Acid | This compound | Nitric Acid |

| Precipitation | Silver Nitrate | Sodium Sulfate | This compound | Sodium Nitrate |

| Direct Dissolution | Silver Metal | Sulfuric Acid | This compound | Sulfur Dioxide, Water |

Detailed Experimental Protocols

The following are representative experimental protocols derived from the principles described in historical chemical literature.

Protocol for Preparation from Silver Nitrate and Sulfuric Acid

Objective: To synthesize this compound by precipitation from a silver nitrate solution with sulfuric acid.

Materials:

-

Silver nitrate (AgNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

Procedure:

-

Dissolve a known quantity of silver nitrate in distilled water to create a concentrated solution.

-

Slowly, and with constant stirring, add a stoichiometric amount of concentrated sulfuric acid to the silver nitrate solution.

-

A white precipitate of this compound will form immediately.[5][6]

-

Allow the mixture to stand to ensure complete precipitation.

-

Separate the precipitate by filtration.

-

Wash the collected this compound precipitate with hot distilled water to remove any remaining nitric acid and unreacted silver nitrate.[6]

-

For higher purity, the crude this compound can be recrystallized from hot concentrated sulfuric acid.[2]

-

Dry the purified this compound crystals, taking care to protect them from light to prevent discoloration.[1][5]

Protocol for Preparation from Silver Metal and Sulfuric Acid

Objective: To synthesize this compound by the direct reaction of silver metal with hot concentrated sulfuric acid.

Materials:

-

Silver metal (foil or granules)

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Place the silver metal in a flask capable of withstanding high temperatures and corrosive materials.

-

Carefully add an excess of concentrated sulfuric acid to the flask.

-

Gently heat the mixture. The reaction will produce sulfur dioxide gas, so the procedure must be conducted in a well-ventilated area or fume hood.

-

Continue heating until the silver metal has completely dissolved.

-

Allow the solution to cool. This compound will precipitate as it is less soluble in the cooled acid.

-

Carefully decant the excess sulfuric acid.

-

Wash the this compound precipitate with hot distilled water.

-

Filter and dry the final product.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the historical preparation methods.

Caption: Workflow for this compound Preparation by Precipitation.

Caption: Workflow for this compound from Silver Metal.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. WO2007117625A2 - Production of this compound grains - Google Patents [patents.google.com]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | 10294-26-5 [chemicalbook.com]

Theoretical Modeling of Silver Sulfate Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the interactions of silver sulfate with biological systems. In aqueous environments, this compound dissociates into silver ions (Ag⁺) and sulfate ions (SO₄²⁻), with the highly reactive silver ion being the primary driver of its biological effects. This document details the computational modeling techniques, experimental validation methods, and the cellular pathways affected by silver ion interactions.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for any modeling or experimental work. Key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Ag₂SO₄ |

| Molar Mass | 311.79 g/mol |

| Appearance | Colorless to white solid |

| Density | 5.45 g/cm³ |

| Melting Point | 652.2–660 °C |

| Boiling Point | 1,085 °C (decomposes) |

| Solubility in Water | 0.83 g/100 mL at 25 °C |

| Solubility Product (Ksp) | 1.2 x 10⁻⁵ |

Theoretical Modeling of Silver Ion-Biomolecule Interactions

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the interactions of silver ions with biological macromolecules at an atomic level.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the geometry of silver ion complexes with biomolecules and calculating their binding energies.

Key Applications:

-

Predicting the most stable binding sites of Ag⁺ on amino acids and DNA bases.

-

Calculating the binding energies and thermodynamic properties of these interactions.

-

Understanding the nature of the chemical bonds formed (e.g., covalent, electrostatic).

A study by Shoeib et al. used DFT (B3LYP/DZVP level) to calculate the binding energies of Ag⁺ with the twenty naturally occurring amino acids. The results indicated that silver ions primarily coordinate with amino and carbonyl groups, and also with side-chain functional groups in many amino acids.[1] The enthalpies and free energies for the dissociation of Ag⁺ from these amino acid complexes provide quantitative insights into the strength of these interactions.

Table of Calculated Silver Ion (Ag⁺) Dissociation Energies from Amino Acids

| Amino Acid | Dissociation Enthalpy (ΔH₂₉₈) (kcal/mol)[1] | Dissociation Free Energy (ΔG₂₉₈) (kcal/mol)[1][2] |

| Glycine | 49.3 | 40.7 |

| Arginine | 80.4 | 70.3 |

Note: These values represent the energy required to break the Ag⁺-amino acid bond.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. They allow for the study of the dynamic behavior of silver ions and their interactions with biomolecules in a simulated physiological environment over time.

Key Applications:

-

Simulating the diffusion and binding of Ag⁺ to proteins and DNA in aqueous solution.

-

Investigating conformational changes in biomolecules upon silver ion binding.

-

Modeling the role of the sulfate ion in the overall interaction landscape. A study on aqueous sodium sulfate solution using MD simulations provides insights into the hydration shell and structural dynamics of the sulfate ion, which can inform its behavior in a biological context.[3]

Experimental Protocols for Studying Silver Interactions

Experimental validation is crucial for confirming the predictions of theoretical models. The following are key experimental protocols used to characterize the interactions of silver ions and silver-containing nanoparticles with biomolecules.

UV-Visible (UV-Vis) Spectroscopy for Protein Interaction Analysis

UV-Vis spectroscopy is a versatile technique to monitor changes in the absorbance spectra of silver nanoparticles or proteins upon their interaction.

Protocol Outline:

-

Preparation of Solutions:

-

Synthesize or procure silver nanoparticles of a specific size and concentration. A common method involves the reduction of silver nitrate with sodium borohydride.[4]

-

Prepare a stock solution of the protein of interest (e.g., Human Serum Albumin, HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Titration:

-

Place a fixed concentration of the silver nanoparticle solution in a quartz cuvette.

-

Incrementally add small aliquots of the protein solution to the cuvette.

-

-

Data Acquisition:

-

After each addition and a brief incubation period, record the UV-Vis spectrum of the solution.

-

-

Analysis:

-

Monitor changes in the localized surface plasmon resonance (LSPR) peak of the silver nanoparticles. A shift in the peak wavelength or a change in absorbance can indicate protein binding.[5]

-

The binding affinity can be estimated by fitting the spectral changes to a suitable binding model, such as the Langmuir isotherm.[5]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]

Protocol Outline:

-

Sample Preparation:

-

Prepare a solution of the protein in a suitable buffer.

-

Prepare a solution of this compound (or a silver salt of interest) in the same buffer. It is critical that the buffer composition is identical to avoid heat of dilution effects.

-

-

Instrument Setup:

-

Fill the ITC sample cell with the protein solution.

-

Load the injection syringe with the this compound solution.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the sample cell while maintaining a constant temperature.

-

-

Data Analysis:

-

The raw data consists of a series of heat flow peaks corresponding to each injection.

-

Integrating these peaks and plotting them against the molar ratio of the reactants allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[7][8] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Visualization of Interactions and Pathways

Signaling Pathways Affected by Silver Ions

Silver ions are known to induce cellular toxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with key signaling pathways.[9] The diagram below illustrates some of the major cellular signaling pathways impacted by Ag⁺.

Caption: Cellular signaling pathways modulated by silver ions.

Experimental Workflow for Characterizing Protein-Silver Interactions

The following diagram outlines a typical workflow for the experimental characterization of interactions between a protein and silver ions or nanoparticles.

Caption: A typical experimental workflow for protein-silver interaction analysis.

Logical Workflow for Computational Modeling of Silver Ion-Protein Interactions

This diagram illustrates the logical steps involved in the computational modeling of silver ion interactions with a target protein.

Caption: Logical workflow for computational modeling of silver ion-protein binding.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. Interaction of DNA bases with silver nanoparticles: assembly quantified through SPRS and SERS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Interactions with Nanoparticle Surfaces: Highlighting Solution NMR Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 8. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of Silver Sulfate Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical characteristics of silver sulfate (Ag₂SO₄). It is intended to serve as a technical resource, presenting quantitative data in a structured format and detailing the experimental methodologies used to determine these properties.

General and Chemical Properties

This compound is an inorganic ionic compound with the chemical formula Ag₂SO₄.[1][2] It consists of two silver cations (Ag⁺) and one sulfate anion (SO₄²⁻). At room temperature, it presents as an odorless, white to off-white or colorless crystalline solid or powder.[3][4][5][6] A notable characteristic of this compound is its sensitivity to light; it slowly darkens upon exposure to light and air, turning gray or black over time.[2][4][7][8] Therefore, it should be stored in dark, airtight containers.[6][8]

The compound is stable under normal storage conditions but will decompose at very high temperatures.[4][5] It is considered a weak oxidizing agent.[9][10]

Quantitative Physical Data

The key physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | Ag₂SO₄ | [1][3][5] |

| Molecular Weight | 311.80 g/mol | [3][5][9] |

| Density | 5.45 g/cm³ (at 20-25 °C) | [3][4][5][7][9] |

| 4.84 g/cm³ (at 660 °C) | [4] | |

| Melting Point | 652 - 660 °C (1206 - 1220 °F) | [4][5][7][8][9] |

| Boiling Point | 1085 °C (1985 °F) (with decomposition) | [1][4][7][8][9] |

| Solubility Product (Ksp) | 1.2 x 10⁻⁵ | [1][4] |

| Refractive Index (nD) | nα = 1.756; nβ = 1.775; nγ = 1.782 |[4] |

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature | Solubility (g / 100 mL) | Source(s) |

|---|---|---|

| 0 °C | 0.57 | [1][4][7] |

| 10 °C | 0.69 | [1][4][7] |

| 20 °C | 0.74 | [11][12][13] |

| 25 °C | 0.83 | [1][4][5][7] |

| 40 °C | 0.96 | [1][4][7] |